2-thiophen-2-yl-1H-imidazole
Overview
Description
2-Thiophen-2-yl-1H-imidazole is a heterocyclic compound that features both a thiophene ring and an imidazole ring These structures are known for their significant roles in various chemical and biological processes
Scientific Research Applications
2-Thiophen-2-yl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
Target of Action
The primary target of 2-thiophen-2-yl-1H-imidazole is the cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
It is known that imidazole derivatives interact with their targets through various mechanisms, including inhibition of enzymes, modulation of ion channels, and interaction with receptors . The compound’s interaction with its target enzyme may result in changes in the intracellular levels of cyclic nucleotides, affecting various cellular processes .
Biochemical Pathways
These include pathways involved in cell proliferation, inflammation, and other cellular responses .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which may influence their bioavailability .
Result of Action
Based on the known effects of imidazole derivatives, it may have potential therapeutic effects such as anti-inflammatory, antitumor, and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
2-thiophen-2-yl-1H-imidazole, like other imidazole derivatives, can interact with various enzymes, proteins, and other biomolecules . Specific interactions of this compound have not been reported in the literature.
Cellular Effects
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. One study showed that an imidazole-linked heterocycle ameliorated cognitive impairment in a mouse model of Alzheimer’s disease when administered orally at 2 mg/kg for 4 weeks .
Metabolic Pathways
Imidazole derivatives are known to interact with various enzymes and cofactors .
Subcellular Localization
The subcellular localization of this compound is not well documented. Certain imidazole derivatives have been found to localize in specific cellular compartments. For example, some imidazole-linked heterocycles have been found to localize preferentially in the endoplasmic reticulum or mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-thiophen-2-yl-1H-imidazole typically involves the cyclization of α-thienyl nitrones in an alkaline medium. The α-thienyl nitrones are obtained by reacting N-(1-hydroxyimine-1-R-propan-2-yl)hydroxylamines with thiophene-2-carbaldehyde in methanol . This method ensures the chemoselective formation of the desired imidazole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be optimized for yield and purity. The use of catalytic systems and continuous flow reactors may enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Thiophen-2-yl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazoles, and various substituted thiophene derivatives.
Comparison with Similar Compounds
Imidazole: A simpler analog with a wide range of biological activities and applications in medicinal chemistry.
Thiophene: Known for its role in organic electronics and materials science.
Benzimidazole: Exhibits significant biological activities and is used in various pharmaceutical applications.
Uniqueness: 2-Thiophen-2-yl-1H-imidazole is unique due to the combination of the thiophene and imidazole rings, which imparts distinct electronic and steric properties. This dual functionality enhances its versatility in chemical synthesis and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-thiophen-2-yl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLSJAUHCCPJMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401615 | |
Record name | 2-thiophen-2-yl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136103-77-0 | |
Record name | 2-thiophen-2-yl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(thiophen-2-yl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the dihedral angles reported for (S)-4,5-Diphenyl-1-[1-phenyl-3-(phenylsulfanyl)propan-2-yl]-2-(thiophen-2-yl)-1H-imidazole?
A1: The dihedral angles between the central imidazole ring and the attached thienyl and phenyl substituents [] provide insights into the molecule's three-dimensional conformation. This information is crucial for understanding its potential interactions with other molecules, such as biological targets, and can inform further studies on structure-activity relationships.
Q2: What is ring-flip disorder, and why is it relevant in this study?
A2: Ring-flip disorder, observed in the thienyl ring of the compound [], refers to the dynamic flipping of the ring between two different conformations. Understanding the occupancy ratio of these conformations can be essential when considering the molecule's interactions and overall stability in different environments.
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